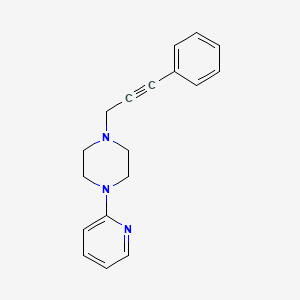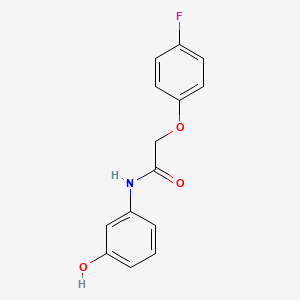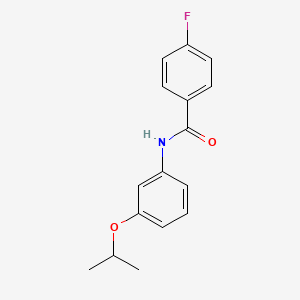
3-(4-methylbenzyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 3-(4-methylbenzyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by the compound leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
3-(4-methylbenzyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has shown to have various biochemical and physiological effects. The compound has shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid profile. In addition, it has also shown to have anti-inflammatory and antioxidant properties, which are beneficial in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methylbenzyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases, its ability to activate PPARγ, and its anti-inflammatory and antioxidant properties. However, the limitations include the need for further studies to determine its safety and efficacy, as well as the need for optimization of its synthesis method.
Orientations Futures
There are various future directions for 3-(4-methylbenzyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. These include the optimization of its synthesis method, the determination of its safety and efficacy in clinical trials, the identification of its potential therapeutic applications in other diseases, and the development of analogs with improved properties. Furthermore, the compound can also be studied for its potential use as a tool compound for studying PPARγ activation and its downstream effects.
In conclusion, 3-(4-methylbenzyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further studies are needed to determine its safety and efficacy in clinical trials and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 3-(4-methylbenzyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-methylbenzylamine in the presence of acetic acid and ethanol to form the corresponding Schiff base. The Schiff base is then reacted with thiosemicarbazide in the presence of acetic acid to form the thiazolidine-2,4-dione derivative.
Applications De Recherche Scientifique
3-(4-methylbenzyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has shown potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has been studied for its anticancer activity and has shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has also been studied for its antidiabetic activity and has shown to improve insulin sensitivity and glucose uptake. Furthermore, the compound has been studied for its neuroprotective activity and has shown to prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-13-5-7-14(8-6-13)12-22-20(23)19(28-21(22)24)10-15-9-17(26-3)18(27-4)11-16(15)25-2/h5-11H,12H2,1-4H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTIQDGGHQOSGH-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5441267.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5441268.png)
![1-allyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B5441269.png)
![4-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5441274.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441278.png)
![N-cycloheptyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5441292.png)

![2-(3,5-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5441300.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1H-imidazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5441303.png)

![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(4-fluorophenyl)-2-hydroxyacetamide](/img/structure/B5441319.png)
![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441341.png)
![1-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-2-ol](/img/structure/B5441345.png)
